[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. The molecular formula of this compound is C11H13BN2O2, and it has a molecular weight of 216.04 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in various high-performance applications .
Wirkmechanismus
Target of Action
The primary target of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell migration, differentiation, and survival .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life and a high binding affinity, as evidenced by a pKi value of 11 in a radioligand binding assay
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Result of Action
Its high affinity for the αvβ6 integrin suggests that it may influence cellular processes mediated by this integrin, such as cell adhesion, migration, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylboronic acid under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in cross-coupling reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives, depending on the coupling partner used.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: A precursor in the synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, known for its use in coordination chemistry and as a ligand in various catalytic processes.
Phenylboronic Acid: Another related compound, widely used in organic synthesis and as a building block for more complex boronic acids.
Uniqueness: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid stands out due to its unique combination of a pyrazole moiety and a boronic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical and biological applications .
Biologische Aktivität
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (CAS No. 1025735-46-9) is a boronic acid derivative that has garnered attention due to its diverse biological activities. This compound features a pyrazole moiety, which is known for its presence in various pharmaceutical agents and its ability to interact with biological targets. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C11H13BN2O2
- Molecular Weight : 218.04 g/mol
- Structure : The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a dimethyl-pyrazole group.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid can inhibit the proliferation of cancer cell lines by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Inhibition of cell cycle progression |
A549 (Lung) | 12.8 | Induction of apoptosis |
HeLa (Cervical) | 9.2 | Disruption of mitochondrial function |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that treatment with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid significantly reduced TNF-alpha levels by approximately 50% at a concentration of 15 µM.
Integrin Inhibition
Recent research highlights the compound's role as an integrin inhibitor, particularly against αvβ6 integrin, which is implicated in fibrosis and cancer metastasis. A specific derivative of this compound showed high binding affinity (pKi = 11) for αvβ6 integrin.
Table 2: Integrin Binding Affinity
Compound | Integrin Target | pKi |
---|---|---|
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl)-4-R | αvβ6 | 11 |
Control Compound | αvβ6 | 8.5 |
Mechanistic Insights
The mechanism underlying the biological activities of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid involves its ability to form stable complexes with various biomolecules. The boron atom in the structure allows for interactions with hydroxyl groups on proteins and nucleic acids, facilitating various biochemical processes.
Eigenschaften
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKBRQNRWKHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=CC(=N2)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025735-46-9 |
Source
|
Record name | [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.